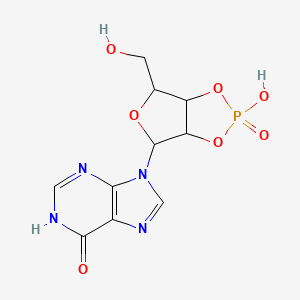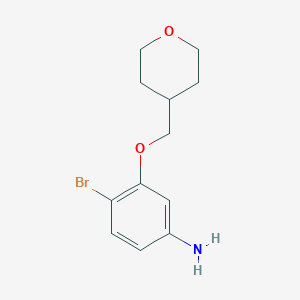
4-Bromo-3-(tetrahydro-pyran-4-ylmethoxy)-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-(tetrahydro-pyran-4-ylmethoxy)-phenylamine is an organic compound that features a bromine atom attached to a phenyl ring, which is further substituted with a tetrahydro-pyran-4-ylmethoxy group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(tetrahydro-pyran-4-ylmethoxy)-phenylamine typically involves multiple steps:
Ether Formation: The tetrahydro-pyran-4-ylmethoxy group can be introduced via a Williamson ether synthesis, where the phenol derivative reacts with tetrahydro-pyran-4-ylmethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(tetrahydro-pyran-4-ylmethoxy)-phenylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen atom, or the amine group can be reduced to form an alkylamine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium hydroxide or thiols in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alkylamine derivatives.
Substitution: Hydroxyl, thiol, or alkyl-substituted derivatives.
Scientific Research Applications
4-Bromo-3-(tetrahydro-pyran-4-ylmethoxy)-phenylamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(tetrahydro-pyran-4-ylmethoxy)-phenylamine depends on its specific application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Materials Science: The compound’s electronic properties can influence the behavior of materials, such as conductivity or luminescence.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-phenylamine: Lacks the tetrahydro-pyran-4-ylmethoxy group, making it less complex.
3-(Tetrahydro-pyran-4-ylmethoxy)-phenylamine: Lacks the bromine atom, affecting its reactivity and applications.
Properties
Molecular Formula |
C12H16BrNO2 |
|---|---|
Molecular Weight |
286.16 g/mol |
IUPAC Name |
4-bromo-3-(oxan-4-ylmethoxy)aniline |
InChI |
InChI=1S/C12H16BrNO2/c13-11-2-1-10(14)7-12(11)16-8-9-3-5-15-6-4-9/h1-2,7,9H,3-6,8,14H2 |
InChI Key |
YISPJXQPLSXTMS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1COC2=C(C=CC(=C2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(3,3-Dimethyl-butoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B12076983.png)
![(2R,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride](/img/structure/B12076991.png)

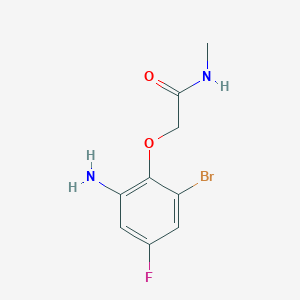
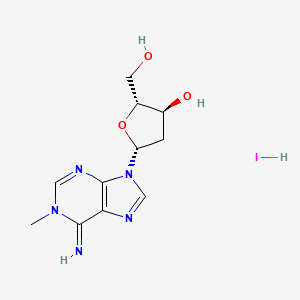
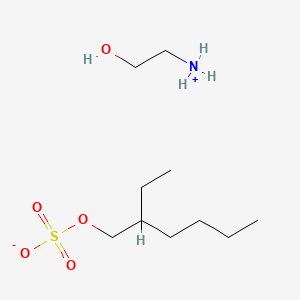


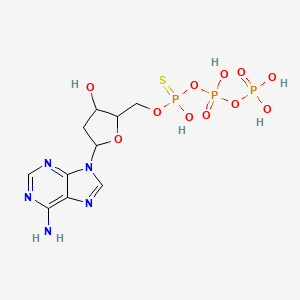
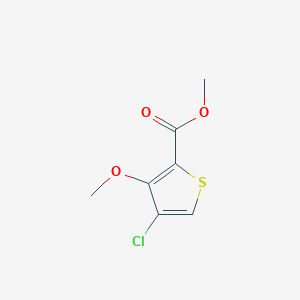
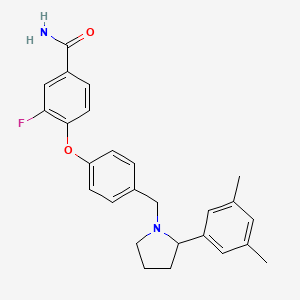
![1-[2-(4-Bromo-3-methylphenoxy)ethyl]piperazine](/img/structure/B12077054.png)

